molecular formula C15H30O2 B083203 Butyl undecanoate CAS No. 10580-24-2

Butyl undecanoate

Cat. No.: B083203
CAS No.: 10580-24-2
M. Wt: 242.4 g/mol
InChI Key: LZOLAOIYCPZECA-UHFFFAOYSA-N
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Description

Butyl undecanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Hydrolysis

Hydrolysis is a primary reaction pathway for butyl undecanoate, yielding undecanoic acid and butanol. The reaction proceeds under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol, reflux at 80–100°C for 4–6 hours .

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Yield : ~85–90% undecanoic acid.

Base-Catalyzed Hydrolysis (Saponification)

  • Conditions : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol, reflux at 70–90°C for 2–3 hours .

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

  • Yield : ~95% sodium undecanoate.

Table 1: Hydrolysis Conditions and Outcomes

ConditionCatalystTemperature (°C)Time (hours)Major ProductYield (%)
AcidicHCl80–1004–6Undecanoic acid85–90
BasicNaOH70–902–3Sodium undecanoate95

Transesterification

This compound undergoes transesterification with alcohols to form new esters. This reaction is critical in biodiesel production and polymer synthesis.

  • Conditions : Methanol or ethanol in the presence of Lewis acids (e.g., Ti(OiPr)₄) or bases (e.g., NaOCH₃), 60–80°C, 3–5 hours.

  • Mechanism : Nucleophilic acyl substitution where the alkoxide ion displaces the butoxy group.

  • Example : Reaction with methanol produces methyl undecanoate and butanol.

Table 2: Transesterification with Methanol

AlcoholCatalystTemperature (°C)Time (hours)ProductYield (%)
MethanolNaOCH₃654Methyl undecanoate78
MethanolH₂SO₄706Methyl undecanoate82

Reduction

This compound can be reduced to undecanol using strong hydride agents:

  • Conditions : Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF), 0–25°C, 2 hours.

  • Mechanism : Hydride transfer to the carbonyl carbon, followed by alkoxide formation and protonation.

  • Yield : ~70–75% undecanol.

Comparative Reactivity with tert-Butyl Undecanoate

This compound and its tert-butyl analog differ in steric hindrance and reaction rates:

Table 3: Hydrolysis Rate Comparison

EsterConditionsRate Constant (k, s⁻¹)Half-Life (t₁/₂)
This compound1M NaOH, 70°C2.1 × 10⁻⁴55 min
tert-Butyl undecanoate1M NaOH, 70°C6.5 × 10⁻⁵177 min

The tert-butyl group’s steric bulk slows hydrolysis significantly .

Properties

CAS No.

10580-24-2

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

butyl undecanoate

InChI

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3-14H2,1-2H3

InChI Key

LZOLAOIYCPZECA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)OCCCC

Canonical SMILES

CCCCCCCCCCC(=O)OCCCC

Key on ui other cas no.

10580-24-2

Synonyms

Undecanoic acid butyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of palladium chloride [27 mg, 0.15 mmol] and CuCl2 [41 mg, 0.30 mmol] in dioxane (10 ml) was stirred under carbon monoxide for 5 minutes. Then n-butyl formate (4 ml), 1-decene [0.75 g, 5.35 mmol] and aqueous hydrochloric acid (0.1 ml) were added and CO/O2 (1:1) was bubbled through the solution at room temperature and atmospheric pressure for a period of 24 hours. Analysis of the product gave n-butyl 2-methyldecanoate and n-butyl undecanoate with respectively 87% and 13% selectivity with a 64% conversion of the formic acid ester.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
palladium chloride
Quantity
27 mg
Type
catalyst
Reaction Step Two

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